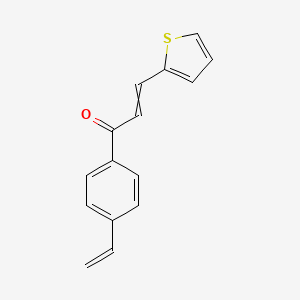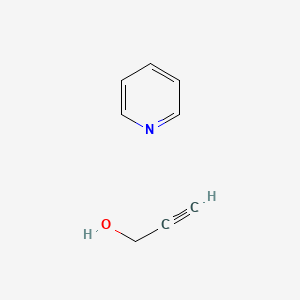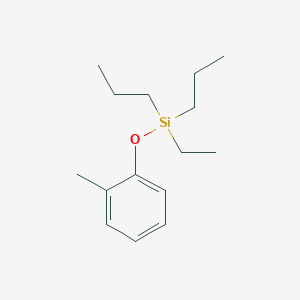![molecular formula C21H20S3 B14598629 Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- CAS No. 61094-69-7](/img/structure/B14598629.png)
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is an organic compound with the molecular formula C20H18S2 It is a derivative of benzene, characterized by the presence of phenylthio and methylthio groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- typically involves the reaction of benzene derivatives with thiol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 1,1-bis(phenylthio)ethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylthio and methylthio groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and methylthio groups can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the methylthio group.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar benzene derivative with different substituents.
Uniqueness
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is unique due to the presence of both phenylthio and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61094-69-7 |
|---|---|
Molecular Formula |
C21H20S3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-[1,1-bis(phenylsulfanyl)ethyl]-4-methylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-21(23-19-9-5-3-6-10-19,24-20-11-7-4-8-12-20)17-13-15-18(22-2)16-14-17/h3-16H,1-2H3 |
InChI Key |
ZVQUAEJKBRNGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)


